
Nitrazolam
Vue d'ensemble
Description
Le Nitrazolam est une triazolobenzodiazépine, une sous-classe de dérivés de la benzodiazépine. Il a été vendu en ligne en tant que drogue de synthèse et est étroitement lié à d'autres composés tels que le clonazolam et le fluthis compound. Le this compound est connu pour ses propriétés sédatives, myorelaxantes et anxiolytiques puissantes .
Méthodes De Préparation
La synthèse du Nitrazolam implique la formation du noyau triazolobenzodiazépine. Une voie de synthèse courante comprend la cyclisation d'un précurseur approprié avec un groupe nitro et un cycle phényle. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs supportés sur polymère pour faciliter la synthèse à l'échelle microscopique du this compound
Analyse Des Réactions Chimiques
Reduction of the Nitro Group
The nitro group at position 8 of the benzodiazepine ring undergoes reduction under catalytic hydrogenation conditions. This reaction is critical in both synthetic pathways and metabolic transformations:
-
Reagents/Conditions : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C .
-
Product : 8-amino derivative (hydroxythis compound), a primary metabolite identified in hepatic studies .
Reaction Type | Conditions | Reagents | Product |
---|---|---|---|
Catalytic Reduction | 25–50°C, 1–3 atm H₂ | Pd/C, ethanol | 8-Amino-nitrazolam |
Substitution Reactions
Electrophilic substitution occurs at the phenyl ring (position 2') and triazole moiety, enabling structural diversification:
-
Halogenation : Chlorine or bromine substitution at the phenyl ring using AlCl₃ or FeBr₃ catalysts .
-
Methylation : Quaternization of the triazole nitrogen via methyl iodide (CH₃I) in dimethylformamide (DMF) .
Reaction Type | Site | Reagents | Product |
---|---|---|---|
Halogenation | Phenyl ring | Cl₂/AlCl₃ or Br₂/FeBr₃ | 2'-Chloro- or 2'-bromo-nitrazolam |
Alkylation | Triazole N-atom | CH₃I, DMF | N-methylated derivatives |
Cyclization and Triazole Ring Formation
The synthesis of this compound hinges on cyclization to form the 1,2,4-triazolo ring. Key steps include:
-
Intermediate Preparation : Condensation of 2-amino-5-nitrobenzophenone with 2-chloro-1,1,1-triethoxyethane in acetic acid, yielding a diazepine precursor .
-
Triazole Formation : Reaction with acetylhydrazine under reflux (methanol, 12–24 hrs), followed by thermal cyclization (225°C, 10 min) to form the final triazolo ring .
textSynthesis Pathway: 1. 2-Amino-5-nitrobenzophenone + 2-Chloro-1,1,1-triethoxyethane → Diazepine intermediate (AcOH, 90°C, 3 hrs) [4]. 2. Diazepine intermediate + Acetylhydrazine → Hydrazide adduct (MeOH, rt, overnight) [7]. 3. Thermal cyclization (225°C, 10 min) → this compound [7].
Hydrolysis and Degradation
This compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond in the benzodiazepine core:
-
Acidic Hydrolysis (HCl, H₂O): Produces 2-aminobenzophenone and triazole-carboxylic acid derivatives .
-
Alkaline Hydrolysis (NaOH, MeOH): Generates nitroaniline byproducts .
Condition | Reagents | Primary Products |
---|---|---|
Acidic | 6M HCl, reflux | 2-Amino-5-nitrobenzophenone |
Alkaline | 2M NaOH, MeOH | 3-Nitroaniline derivatives |
Metabolic Pathways
In vivo, this compound is metabolized via hepatic enzymes:
-
Phase I : Nitro reduction to 8-amino-nitrazolam, followed by hydroxylation at the methyl group .
-
Phase II : Glucuronidation of hydroxylated metabolites for renal excretion .
textMetabolic Sequence: This compound → (Nitro reductase) → 8-Amino-nitrazolam → (CYP450) → Hydroxythis compound → (UGT) → Glucuronide conjugate [3][7].
Stability and Photodegradation
This compound exhibits photolability under UV light (254 nm):
Applications De Recherche Scientifique
Synthesis and Forensic Applications
Microscale Synthesis
Nitrazolam can be synthesized using microscale techniques, which offer significant advantages in forensic laboratories. A study demonstrated an efficient method for synthesizing this compound alongside clonazolam, highlighting its utility in generating reference materials for analytical purposes. The microscale approach allows for rapid production without the need for extensive isolation and purification processes, making it suitable for timely forensic analysis when reference standards are unavailable .
Forensic Toxicology
The detection of this compound in various drug-related incidents has prompted increased scrutiny within forensic toxicology. Its presence in samples collected from individuals involved in multi-drug intoxications has raised concerns about its safety profile and potential for misuse. For instance, a recent case study reported the identification of this compound in conjunction with other substances, such as xylazine and nitazenes, among patients presenting with severe sedation after suspected heroin use . This underscores the importance of toxico-surveillance programs that can effectively monitor emerging drug trends.
Clinical Applications and Toxicology
Clinical Observations
this compound's pharmacological effects have been studied primarily through case reports and clinical observations. It has been noted to exhibit sedative properties comparable to other benzodiazepines but with a unique profile that may lead to severe adverse effects when misused. A review of designer benzodiazepines, including this compound, indicated that these substances are often associated with cases of acute poisoning, leading to emergency department admissions .
Case Studies
A comprehensive review identified numerous cases involving this compound, detailing symptoms such as lethargy, respiratory depression, and confusion. In one notable case, a patient exhibited severe impairment after self-administration of this compound alongside other psychoactive substances, highlighting the risks associated with polydrug use .
Data Table: Summary of Clinical Cases Involving this compound
Case Number | Symptoms | Substance(s) Involved | Outcome |
---|---|---|---|
1 | Lethargy | This compound, U-47700 | Emergency admission |
2 | Respiratory depression | This compound, Etizolam | Intensive care required |
3 | Confusion | This compound, Metonitazene | Discharged after treatment |
4 | Coma | This compound, Alcohol | Fatal |
Regulatory Status
This compound is classified as a Class C drug in the United Kingdom under the Misuse of Drugs Act 1971. This classification reflects growing concerns regarding its potential for abuse and the associated health risks. The legal status varies by country, influencing its availability and the extent of research conducted on its effects .
Mécanisme D'action
Nitrazolam exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative, muscle relaxant, and anxiolytic effect .
Comparaison Avec Des Composés Similaires
Le Nitrazolam est similaire à d'autres triazolobenzodiazépines telles que le clonazolam et le fluthis compound. il diffère dans sa structure chimique par l'absence d'un groupe chlore ou fluor sur le cycle benzénique . Cette légère différence structurelle peut entraîner des variations de la puissance et des effets pharmacologiques. D'autres composés similaires comprennent :
- Clonazolam
- Fluthis compound
- Alprazolam
- Triazolam
- Flubromazolam
- Nitemazepam
- Pyrazolam .
Le caractère unique du this compound réside dans sa forte puissance et les modifications structurelles spécifiques qui le distinguent des autres benzodiazépines.
Activité Biologique
Nitrazolam is a synthetic compound belonging to the benzodiazepine class, specifically characterized by its triazole ring structure. It has gained attention for its psychoactive properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily targets the central benzodiazepine receptors in the brain, which are associated with gamma-aminobutyric acid (GABA) receptors. The interaction of this compound with these receptors enhances GABA's binding activity, leading to increased inhibitory effects in the central nervous system (CNS). This results in:
- Sedative Effects : Inducing sleep and relaxation.
- Anxiolytic Effects : Reducing anxiety and agitation.
- Muscle Relaxation : Alleviating muscle tension.
The binding of this compound to the GABA receptor complex increases chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane.
Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its biological activity:
- Anxiolytic and Hypnotic Effects : this compound has been shown to be effective in reducing anxiety and promoting sleep in various animal models.
- Potency Comparison : Studies indicate that this compound can be several times more potent than diazepam in antagonizing electroshock-induced tonic-extensor convulsions but less effective at preventing the righting reflex .
- Dependence and Tolerance : Research has explored the potential for dependence and tolerance associated with this compound use, similar to other benzodiazepines.
Cellular Effects
As a CNS depressant, this compound affects various cellular processes, including:
- Gene Expression Modulation : this compound may influence gene expression related to neurotransmitter systems.
- Enzyme Inhibition : It could inhibit or activate specific enzymes involved in neurotransmission.
Metabolic Pathways
This compound is metabolized similarly to other benzodiazepines, involving various pathways that lead to active metabolites. Understanding its metabolic profile is crucial for assessing its pharmacokinetics and potential toxicity.
Case Study Analysis
A notable case study involved a patient who experienced adverse effects after self-administration of this compound. Symptoms included severe CNS depression, which highlights the risks associated with unsupervised use of designer benzodiazepines. The patient's condition required medical intervention, emphasizing the need for caution in recreational use .
Clinical Observations
Research has documented long-term consequences of benzodiazepine use, including this compound. A survey indicated that patients who discontinued benzodiazepines reported persistent symptoms not originally associated with their prescription, such as muscle spasms and digestive issues. This underscores the potential for enduring adverse effects following cessation .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPNABWTHDOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045827 | |
Record name | Nitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-99-8 | |
Record name | Nitrazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.